

Solid-Phase Synthesis of Segetalin C: An Application Note and Protocol

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Compound of Interest

Compound Name: *Segetalin C*

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This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of **Segetalin C**, a cyclic heptapeptide with known antimicrobial properties[1][2]. The methodology is based on Fluorenylmethyloxycarbonyl (Fmoc) chemistry, utilizing a 2-chlorotrityl chloride (2-CTC) resin for the assembly of the linear peptide precursor, followed by a solution-phase head-to-tail cyclization.

Overview of the Synthesis Strategy

The synthesis of **Segetalin C**, with the sequence cyclo(Gly-Leu-His-Phe-Ala-Phe-Pro)[3], is a multi-step process that begins with the solid-phase assembly of the linear peptide on a 2-chlorotrityl chloride resin. This resin is selected for its acid lability, which allows for the cleavage of the peptide with side-chain protecting groups intact[1][4]. The linear peptide is then cyclized in solution, followed by the removal of all protecting groups and subsequent purification.

Key Stages of **Segetalin C** Synthesis:

- **Linear Peptide Assembly:** Stepwise addition of Fmoc-protected amino acids to the 2-CTC resin.
- **Cleavage from Resin:** Release of the partially protected linear peptide from the solid support.
- **Solution-Phase Cyclization:** Head-to-tail cyclization of the linear peptide.

- Global Deprotection: Removal of all side-chain protecting groups.
- Purification: Isolation of the final cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize the key reagents, conditions, and expected outcomes for the synthesis of **Segetalin C**.

Table 1: Materials and Reagents

Reagent	Purpose	Notes
2-Chlorotrityl chloride (2-CTC) resin	Solid support for peptide synthesis	Low loading capacity (e.g., 0.7 mmol/g) is recommended to minimize aggregation.
Fmoc-amino acids with side-chain protection	Building blocks for the peptide chain	Fmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Pro-OH
N,N-Dimethylformamide (DMF)	Primary solvent for washing and reactions	High purity, amine-free grade is essential.
Dichloromethane (DCM)	Solvent for resin swelling and cleavage	---
Piperidine	Reagent for Fmoc group removal	Typically used as a 20% solution in DMF.
HBTU/HOBt	Coupling reagents for linear assembly	Used in combination for efficient amide bond formation. [1] [2]
N,N-Diisopropylethylamine (DIPEA)	Base for coupling reactions	---
Trifluoroacetic acid (TFA)	Reagent for cleavage and deprotection	Used in different concentrations for selective cleavage and global deprotection.
Triisopropylsilane (TIS)	Scavenger in deprotection cocktail	---
Water	Component of the deprotection cocktail	---
PyBOP	Coupling reagent for cyclization	Shown to be highly effective for the macrocyclization of segetalins. [1] [2]
Diethyl ether	For precipitation of the peptide	---

Acetonitrile (ACN)	Mobile phase for HPLC purification	---
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Table 2: Key Experimental Parameters

Parameter	Value/Condition	Purpose
Linear Peptide Synthesis		
Resin Loading	0.703 mmol/g	Starting point for synthesis.[5]
Fmoc Deprotection	20% Piperidine in DMF	Removal of the temporary Fmoc protecting group.[6]
Amino Acid Coupling	3 eq. Fmoc-amino acid, 3 eq. HBTU, 3 eq. HOBT, 6 eq. DIPEA	Efficient amide bond formation. [5]
Cleavage from Resin		
Cleavage Cocktail	1% TFA in DCM	Mild cleavage to yield the partially protected linear peptide.[5]
Solution-Phase Cyclization		
Peptide Concentration	10^{-3} M in DMF	Moderate dilution to favor intramolecular cyclization.[1][2]
Cyclization Reagent	2 eq. PyBOP, 3 eq. DIPEA	To mediate the head-to-tail amide bond formation.[5]
Global Deprotection		
Deprotection Cocktail	TFA/TIS/H ₂ O (95:2.5:2.5)	Removal of all side-chain protecting groups.[7]
Yields		
Crude Linear Peptide	75-95%	Expected yield after cleavage from the resin.[3]
Final Cyclic Peptide	45-70%	Expected yield after purification.[1][2][3]

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual synthesis of the linear peptide (Gly-Leu-His(Trt)-Phe-Ala-Phe-Pro) on a 2-chlorotrityl chloride resin.

- Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a synthesis vessel.
- Loading of the First Amino Acid (Fmoc-Pro-OH):
 - Dissolve 4 equivalents of Fmoc-Pro-OH in DCM.
 - Add 6 equivalents of DIPEA and mix.
 - Add the amino acid solution to the swollen resin and agitate for 1 hour.
 - Cap any unreacted sites by adding methanol and agitating for 20 minutes.
- Fmoc Deprotection:
 - Wash the resin with DMF.
 - Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
 - Wash the resin thoroughly with DMF and DCM.
 - Confirm complete deprotection using a Kaiser test.
- Amino Acid Coupling (for subsequent amino acids):
 - In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
 - Add 6 equivalents of DIPEA to activate the amino acid.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Wash the resin with DMF and DCM.
 - Confirm complete coupling using a Kaiser test.

- Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence: Phe, Ala, Phe, His(Trt), Leu, and Gly.

Cleavage of the Linear Peptide from the Resin

- After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.
- Add a cleavage cocktail of 1% TFA in DCM to the resin and agitate for 1.5 hours.[\[5\]](#)
- Filter the resin and collect the filtrate.
- Repeat the cleavage with fresh cocktail twice for 10 minutes each, combining all filtrates.[\[5\]](#)
- Concentrate the combined filtrate under reduced pressure.
- Precipitate the crude linear peptide by adding cold diethyl ether.
- Collect the precipitate by centrifugation and dry under vacuum.

Solution-Phase Head-to-Tail Cyclization

- Dissolve the crude linear peptide in anhydrous DMF to a concentration of 10^{-3} M in a round-bottomed flask.[\[1\]](#)[\[2\]](#)
- Add 2 equivalents of PyBOP and stir to dissolve.[\[5\]](#)
- Slowly add 3 equivalents of DIPEA dropwise.[\[5\]](#)
- Allow the reaction to proceed at room temperature overnight under a nitrogen atmosphere.
- Remove the DMF under reduced pressure.

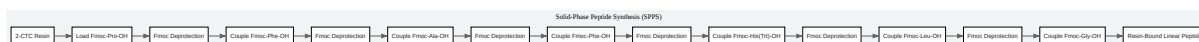
Global Deprotection and Purification

- To the flask containing the cyclized peptide, add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) and stir at room temperature for 1.5 hours to remove the Trt side-chain protecting group from Histidine.[\[5\]](#)[\[7\]](#)

- Concentrate the mixture under reduced pressure.
- Precipitate the crude cyclic peptide by adding cold diethyl ether.
- Collect the precipitate by centrifugation.
- Purify the crude product by semi-preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[5]
- Lyophilize the pure fractions to obtain the final **Segetalin C** product.

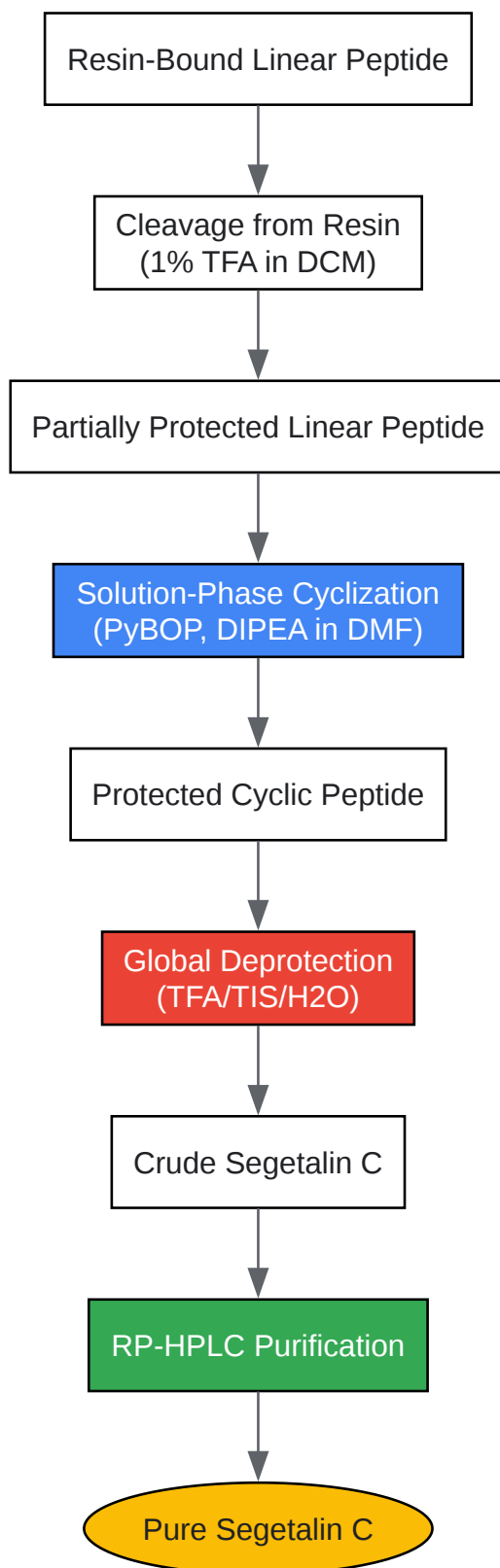
Mandatory Visualizations

The following diagrams illustrate the workflow for the solid-phase synthesis and cyclization of **Segetalin C**.



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Caption: Workflow for the solid-phase synthesis of the linear precursor of **Segetalin C**.



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Caption: Overall workflow from resin-bound peptide to pure **Segetalin C**.

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